molecular formula C9H12ClN B172466 3-(2-Chlorophenyl)propan-1-amine CAS No. 18655-48-6

3-(2-Chlorophenyl)propan-1-amine

Cat. No.: B172466
CAS No.: 18655-48-6
M. Wt: 169.65 g/mol
InChI Key: IBVNNEPIXJSRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)propan-1-amine is an organic compound with the chemical formula C9H12ClN. It is a colorless to light yellow liquid with a special smell. This compound is often used as a pharmaceutical intermediate and a starting material for organic synthesis. It is widely utilized in the pharmaceutical industry to synthesize a variety of drugs, such as anti-allergic drugs, anti-anxiety drugs, and fungicides .

Preparation Methods

Synthetic Routes and Reaction Conditions

A commonly used method for preparing 3-(2-Chlorophenyl)propan-1-amine involves the reaction of phenylacetone with hydrochloric acid. The target product is obtained through diazotization and reduction . The specific synthesis method can be optimized according to actual needs.

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors and precise temperature and pressure control to facilitate the diazotization and reduction reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chlorophenyl)propan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and intermediates.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: It is used in the synthesis of pharmaceutical drugs, including anti-allergic and anti-anxiety medications.

    Industry: The compound is utilized in the production of dyes, fragrances, and pesticides

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)propan-1-amine is unique due to its specific substitution pattern and the presence of the chlorine atom in the ortho position. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-(2-chlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVNNEPIXJSRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409456
Record name 3-(2-chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18655-48-6
Record name 2-Chlorobenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18655-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The imine V was prepared in a manner similar to that of imine III in Example I using 3-(2-chlorophenyl)propylamine and 3'-methoxyacetophenone. 3-(2-chlorophenyl)propylamine was obtained by the reduction (BH3 --SMe2 complex) of 2-chlorohydrocinnamonitrile (Aldrich Chemical Co., Milwaukee, Wis., U.S.A.). This process afforded 1-methyl-1-(3-methoxy)phenyl-5-(2-chloro)phenyl-2-aza-1-pentene (imine V), a single component, as analyzed by GC/EI-MS: m/z (rel. int.) 301 (M+, 1), 266 (22), 162 (100), 125 (26), 91 (13), 77 (9).
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chlorophenyl)propan-1-amine
Reactant of Route 2
3-(2-Chlorophenyl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(2-Chlorophenyl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(2-Chlorophenyl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(2-Chlorophenyl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(2-Chlorophenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.